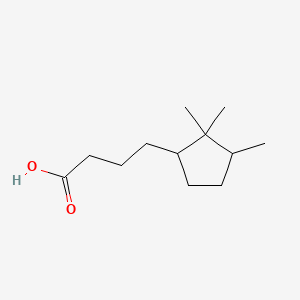
GIV3727
Cat. No. B1663558
Key on ui cas rn:
957136-80-0
M. Wt: 198.30 g/mol
InChI Key: LYFXCRCUENNESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08409649B2
Procedure details


4-(2,2,3-trimethylcyclopentyl)butanoic acid was synthesized in three steps; the first step reacts 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde (aka campholenic aldehyde) to ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate, in the second step the latter was subjected to a hydrogenation procedure to form ethyl 4-(2,2,3-trimethylcyclopentyl)butanoic acid, and in the third step, from the latter, 4-(2,2,3-trimethylcyclopentyl)butanoic acid was formed in presence of sodium hydroxide (NaOH) and tetrahydrofuran (THF).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[CH2:8][CH:9]=O.[CH3:12][C:13]1([CH3:27])[C:17]([CH3:18])=[CH:16][CH2:15][CH:14]1[CH2:19][CH:20]=[CH:21][C:22]([O:24]CC)=[O:23]>>[CH3:27][C:13]1([CH3:12])[CH:17]([CH3:18])[CH2:16][CH2:15][CH:14]1[CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23].[CH2:20]([CH:21]([CH2:9][CH2:8][CH:3]1[CH2:4][CH2:5][CH:6]([CH3:7])[C:2]1([CH3:11])[CH3:1])[C:22]([OH:24])=[O:23])[CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(CC=C1C)CC=O)C
|
|
Name
|
ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C(CC=C1C)CC=CC(=O)OCC)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(C(CCC1C)CCCC(=O)O)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C(=O)O)CCC1C(C(CC1)C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
